(1R,2R)-N1,N2-Bis((R)-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
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Overview
Description
(1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-diamine core, followed by the introduction of the pyridin-2-ylmethyl and tert-butylphenyl groups. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalysis, it coordinates with metal centers, altering their electronic properties and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-N1,N2-Bis(®-(4-methylphenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
- (1R,2R)-N1,N2-Bis(®-(4-ethylphenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
Uniqueness
What sets (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine apart from similar compounds is the presence of the tert-butyl group, which can significantly influence its steric and electronic properties
Properties
Molecular Formula |
C40H52N4 |
---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis[(R)-(4-tert-butylphenyl)-pyridin-2-ylmethyl]-1-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C40H52N4/c1-39(2,3)31-23-19-29(20-24-31)37(33-15-11-13-27-41-33)43(7)35-17-9-10-18-36(35)44(8)38(34-16-12-14-28-42-34)30-21-25-32(26-22-30)40(4,5)6/h11-16,19-28,35-38H,9-10,17-18H2,1-8H3/t35-,36-,37-,38-/m1/s1 |
InChI Key |
UHQFGZQJJQWYMS-SIMZDOAPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)N(C)[C@@H]3CCCC[C@H]3N(C)[C@H](C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=N5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)N(C)C3CCCCC3N(C)C(C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=N5 |
Origin of Product |
United States |
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